molecular formula C14H15NO B116135 (4-(Benzylamino)phenyl)methanol CAS No. 145153-06-6

(4-(Benzylamino)phenyl)methanol

Cat. No.: B116135
CAS No.: 145153-06-6
M. Wt: 213.27 g/mol
InChI Key: ZIBBBNWQQIUOSA-UHFFFAOYSA-N
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Description

(4-(Benzylamino)phenyl)methanol is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the amino group is substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-(Benzylamino)phenyl)methanol can be synthesized through several methods. One common route involves the reaction of 4-chlorobenzyl alcohol with benzylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-(Benzylamino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative .

Scientific Research Applications

(4-(Benzylamino)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-(Benzylamino)phenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

  • N-Benzyl-4-methylaniline
  • N-Benzyl-4-chloromethylaniline
  • N-Benzyl-4-aminomethylaniline

Comparison: (4-(Benzylamino)phenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications .

Properties

IUPAC Name

[4-(benzylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBBBNWQQIUOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162927
Record name N-Benzyl-4-hydroxymethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145153-06-6
Record name N-Benzyl-4-hydroxymethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145153066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-4-hydroxymethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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